Enhanced Lipophilicity (LogP) Relative to Non-Fluorinated Phenethylamine
The target compound exhibits a Consensus LogP of 2.93 (MLogP 3.32) , representing a significant increase in lipophilicity compared to unsubstituted phenethylamine, which has an XLogP of 1.40 [1]. This difference of approximately +1.5 log units is attributable to the synergistic effect of the ortho-fluoro and meta-trifluoromethyl substituents [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 2.93, MLogP = 3.32 |
| Comparator Or Baseline | Phenethylamine: XLogP = 1.40 |
| Quantified Difference | ΔLogP ≈ +1.53 (Consensus LogP) or +1.92 (MLogP) |
| Conditions | Computational prediction (ALOGPS, MLogP, XLogP3-AA algorithms) |
Why This Matters
Higher logP correlates with improved passive membrane permeability and blood-brain barrier penetration, which are critical for CNS-targeted drug candidates.
- [1] Plantaedb. Phenethylamine. XLogP: 1.40. View Source
- [2] Ojima, I. (Ed.). (2009). Fluorine in Medicinal Chemistry and Chemical Biology. Chapter: Lipophilicity modulation by fluorine and trifluoromethyl groups. View Source
